n-Cyclopentylbenzo[d][1,3]dioxol-5-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-cyclopentyl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C12H15NO2/c1-2-4-9(3-1)13-10-5-6-11-12(7-10)15-8-14-11/h5-7,9,13H,1-4,8H2 |
InChI Key |
QKDPTNZMYOWSLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Exploration of Molecular Interactions and Biological Activities of N Cyclopentylbenzo D 1 2 Dioxol 5 Amine and Its Analogues
In Vitro Pharmacological Investigations of N-Cyclopentylbenzo[d]benchchem.comnih.govdioxol-5-amine and Structurally Related Compounds
Research into a series of [5,5'-bibenzo[d] nih.govdioxol]-6-substituted amine derivatives, which are structurally analogous to n-Cyclopentylbenzo[d] nih.govdioxol-5-amine, has provided the primary body of evidence for the pharmacological effects of this class of compounds. These studies have been pivotal in characterizing their potential as modulators of the proprotein convertase subtilisin/kexin type 9 (PCSK9) and low-density lipoprotein receptor (LDLR) pathway.
Evaluation of Protein-Protein Interaction Modulatory Effects, such as PCSK9/LDLR Pathway Inhibition
A key area of investigation has been the ability of these compounds to inhibit the protein-protein interaction (PPI) between PCSK9 and the LDLR. This interaction is a critical regulatory point in cholesterol metabolism, as the binding of PCSK9 to LDLR targets the receptor for degradation, leading to reduced clearance of low-density lipoprotein (LDL) cholesterol from the circulation.
In vitro assays have demonstrated that specific analogues of n-Cyclopentylbenzo[d] nih.govdioxol-5-amine can potently inhibit the PCSK9/LDLR interaction. For instance, two notable analogs, designated as D28 and D29, exhibited significant inhibitory potency with IC50 values of 8.30 µM and 6.70 µM, respectively. These values indicate a greater potency when compared to a reference inhibitor, SBC-115337, which had an IC50 of 17.89 µM.
| Compound | PCSK9/LDLR PPI Inhibition IC50 (µM) |
|---|---|
| D28 | 8.30 |
| D29 | 6.70 |
| SBC-115337 (Reference) | 17.89 |
Data sourced from a study on [5,5'-bibenzo[d] nih.govdioxol]-6-substituted amine derivatives.
Cellular Studies on Target Modulation and Functional Responses in Hepatic Cell Lines (e.g., LDLR Expression and LDL Uptake)
To understand the cellular consequences of inhibiting the PCSK9/LDLR interaction, studies have been conducted in human hepatic cell lines, such as HepG2. These cells are a relevant model as the liver is the primary site of LDL cholesterol clearance.
The research demonstrated that in the presence of PCSK9, which would typically lead to a reduction in LDLR levels, treatment with compounds D28 and D29 restored the expression of LDLR on the surface of HepG2 cells. This restoration of LDLR levels is a direct functional consequence of inhibiting the PCSK9-mediated degradation pathway.
Furthermore, the increased LDLR expression translated into enhanced functional activity. Both D28 and D29 were shown to improve the uptake of extracellular LDL by HepG2 cells in the presence of PCSK9. This finding is significant as it suggests that these compounds can effectively rescue the cellular machinery responsible for clearing LDL cholesterol.
Assessment of Enzyme Inhibitory Potency or Receptor Binding Affinity in Defined Biochemical Assays
While the primary mechanism identified for this class of compounds is the inhibition of the PCSK9/LDLR protein-protein interaction, further biochemical assays to comprehensively assess their enzyme inhibitory potency or direct receptor binding affinity are an area for ongoing research. The current data strongly supports a PPI inhibition model, and molecular docking studies have suggested that these compounds bind to the LDLR binding site on PCSK9. These docking studies indicate that hydrophobic interactions are a key driver of the binding between the aromatic portions of these molecules and the pockets within the PCSK9/LDLR binding interface.
Preclinical Biological Assessment in Mechanistic In Vitro Systems
The preclinical evaluation of n-Cyclopentylbenzo[d] nih.govdioxol-5-amine and its analogs in mechanistic in vitro systems has begun to elucidate the cellular pathways they modulate and their potential for therapeutic applications.
Elucidation of Cellular Pathways and Molecular Mechanisms of Action
The principal molecular mechanism of action elucidated for the analogues of n-Cyclopentylbenzo[d] nih.govdioxol-5-amine is the disruption of the PCSK9/LDLR complex formation. By preventing PCSK9 from binding to the LDLR, these compounds spare the receptor from lysosomal degradation, thereby increasing the population of LDLR on the hepatocyte surface. This leads to a more efficient uptake of circulating LDL cholesterol into the liver, a key mechanism for lowering blood cholesterol levels. The current body of research points towards this targeted inhibition of a specific protein-protein interaction as the primary cellular pathway affected.
Investigation in Specialized Cell-Based Models for Specific Biological Processes
The use of the HepG2 hepatic cell line has been instrumental as a specialized cell-based model to investigate the biological processes affected by these compounds. This model has been crucial in demonstrating the restoration of LDLR expression and the subsequent increase in LDL uptake, providing a clear link between the molecular inhibitory activity and a desirable cellular function in a relevant cell type. Future research may involve other specialized cell-based models to explore additional facets of the biological activity of n-Cyclopentylbenzo[d] nih.govdioxol-5-amine and its analogs.
Potential Broader Biological Applications of Benzodioxole Derivatives with Cycloalkyl Moieties, Based on Analog Studies (e.g., anti-infective, anti-inflammatory, anti-cancer, cytoprotective, neuroprotective, and antioxidant properties)
While specific studies on the broad biological activities of n-Cyclopentylbenzo[d] acs.orgchemicalbook.comdioxol-5-amine are not extensively detailed in publicly available research, the therapeutic potential of this compound can be inferred by examining the activities of its structural analogues. The benzodioxole core is a key feature in numerous compounds that exhibit a wide range of pharmacological effects. acs.org Research into various derivatives of 1,3-benzodioxole (B145889) has revealed significant potential in several key therapeutic areas. researchgate.net The following sections explore the documented biological activities of these analogous compounds, providing a basis for the potential applications of benzodioxole derivatives that incorporate cycloalkyl moieties.
Anti-infective Properties
The benzodioxole scaffold is a recurring motif in compounds investigated for antimicrobial properties. researchgate.net Various derivatives have been shown to possess activity against different pathogens, suggesting a potential role for compounds like n-Cyclopentylbenzo[d] acs.orgchemicalbook.comdioxol-5-amine in anti-infective therapies. For instance, some heterocyclic compounds containing the benzodioxole moiety have demonstrated antimicrobial activities. najah.edu Studies on compounds with similar structures, which include both a benzodioxole core and other functional groups like thiophene (B33073) and an amine, suggest potential for antimicrobial action, possibly through interactions with microbial enzymes or cell membrane components.
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of benzodioxole derivatives, often linked to their ability to inhibit key enzymes in the inflammatory cascade. najah.edunih.gov
Cyclooxygenase (COX) Inhibition : A study on novel benzodioxole derivatives identified them as competitive inhibitors of cyclooxygenase (COX) enzymes. The research synthesized twelve compounds and found that the most potent against the COX-1 enzyme was compound 4f with an IC₅₀ value of 0.725 µM. researchgate.net Generally, the synthesized compounds showed moderate activity against both COX-1 and COX-2 enzymes. researchgate.net
Dual COX/5-LOX Inhibition : Benzodioxole-pyrazole hybrids have been synthesized and evaluated as dual inhibitors of COX and 5-lipoxygenase (5-LOX), another important enzyme in inflammatory pathways. chemicalbook.com Certain compounds in this class, such as 11 , 17 , and 26 , displayed significant anti-inflammatory and analgesic activities. chemicalbook.com Specifically, analogs 11 and 17 markedly reduced the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, by 85.19% and 97.71%, respectively. chemicalbook.com
Table 1: Anti-inflammatory Activity of Benzodioxole Analogs
| Compound Type | Mechanism of Action | Key Findings | Reference |
|---|---|---|---|
| Benzodioxole Aryl Acetic Acid (4f) | COX-1 Inhibition | Showed the highest potency against COX-1 with an IC₅₀ of 0.725 µM. | researchgate.net |
| Benzodioxole-Pyrazole Hybrids (11, 17) | Dual COX-2/5-LOX Inhibition; TNF-α Reduction | Reduced TNF-α levels by 85.19% and 97.71%, respectively. | chemicalbook.com |
| Benzodioxole-Pyrazole Hybrid (26) | Dual COX-2/5-LOX Inhibition | Displayed significant anti-inflammatory activity and high selectivity for COX-2 inhibition. | chemicalbook.com |
Anti-cancer Properties
The anti-cancer and cytotoxic activities of benzodioxole derivatives are among the most extensively studied. najah.edu These compounds have shown efficacy against a variety of human tumor cell lines.
Activity Against Various Cancer Cell Lines : In one study, a series of benzodioxole compounds were evaluated for cytotoxicity against cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancer cell lines. researchgate.net While some derivatives showed weak activity, carboxamide-containing compounds 2a and 2b demonstrated notable anticancer effects. najah.eduresearchgate.net Compound 2a was found to be particularly potent against the Hep3B cell line and induced cell cycle arrest in the G2-M phase, an activity level comparable to the standard drug doxorubicin (B1662922). najah.eduresearchgate.net
Enhanced Potency of Derivatives : Another study focused on new thiourea (B124793) derivatives that incorporated two benzo[d] acs.orgchemicalbook.comdioxol-5-yl moieties. Many of these compounds exhibited significant antitumor activity against HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cancer cell lines, with some showing greater potency than the reference drug. For example, 1,1'-(1,4-phenylene)bis(3-(benzo[d] acs.orgchemicalbook.comdioxol-5-yl)thiourea) 5 had IC₅₀ values of 2.38 µM (HepG2), 1.54 µM (HCT116), and 4.52 µM (MCF-7), which were superior to doxorubicin in the first two cell lines. An important finding was that these compounds were not cytotoxic to normal cell lines. researchgate.net
Piperine-Derived Analogs : Researchers have also designed and synthesized benzodioxolane derivatives based on the structure of piperine (B192125), a natural product with known antitumor properties. One such derivative, HJ1 , showed a 4-fold and 10-fold greater inhibitory effect on HeLa and MDA-MB-231 (breast cancer) cell lines, respectively, compared to piperine itself, while having a favorable safety profile on normal human cells. nih.gov
Table 2: Cytotoxic Activity of Benzodioxole Analogs Against Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| 1,1'-(1,4-phenylene)bis(3-(benzo[d] acs.orgchemicalbook.comdioxol-5-yl)thiourea) 5 | HepG2 (Liver) | 2.38 | researchgate.net |
| HCT116 (Colon) | 1.54 | researchgate.net | |
| MCF-7 (Breast) | 4.52 | researchgate.net | |
| Doxorubicin (Reference) | HepG2 (Liver) | 7.46 | researchgate.net |
| Doxorubicin (Reference) | HCT116 (Colon) | 8.29 | researchgate.net |
| Compound 2a (Carboxamide derivative) | Hep3B (Liver) | Potent activity, induced G2-M phase arrest | najah.eduresearchgate.net |
| HJ1 (Piperine derivative) | HeLa (Cervical), MDA-MB-231 (Breast) | 4x and 10x more potent than piperine, respectively | nih.gov |
Cytoprotective and Neuroprotective Properties
The ability of a compound to protect cells from damage is a critical therapeutic property. While direct studies labeling benzodioxole derivatives as "cytoprotective" are limited, this effect can be inferred from their strong antioxidant and neuroprotective activities. Cytoprotection against oxidative stress is a mechanism to prevent cellular damage caused by reactive oxygen species. nih.gov
Recent research has specifically uncovered the neuroprotective potential of benzodioxole derivatives. acs.orgchemicalbook.com A 2024 study investigated hybrid benzodioxole-propanamide (BDZ-P) compounds for their ability to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are implicated in the progression of Parkinson's disease. acs.orgacs.org The findings demonstrated that one compound, BDZ-P7 , was particularly potent, significantly inhibiting various AMPA receptor subunits with IC₅₀ values ranging from 3.03 to 3.2 µM. acs.org In a mouse model of Parkinson's disease, BDZ-P7 partially restored locomotor abilities, highlighting its promise for the development of novel neuroprotective therapies. acs.org
Antioxidant Properties
Many benzodioxole derivatives have been reported to possess antioxidant capabilities, which are crucial for combating oxidative stress implicated in numerous chronic diseases. najah.edu
One study synthesized a series of benzodioxole compounds and tested their antioxidant activity. researchgate.net Benzodiazepine derivatives 7a and 7b showed moderate antioxidant activity with IC₅₀ values of 39.85 µM and 79.95 µM, respectively, when compared against the potent antioxidant Trolox (IC₅₀ = 7.72 µM). najah.eduresearchgate.net
In another investigation, benzodioxole-pyrazole hybrids that showed anti-inflammatory effects were also evaluated for their antioxidant potential. Compounds 11 , 17 , and 26 were found to have significant antioxidant activity in addition to their other effects. chemicalbook.com
Table 3: Antioxidant Activity of Benzodioxole Analogs
| Compound/Derivative | Assay/Model | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Benzodiazepine derivative (7a) | DPPH radical scavenging | 39.85 | najah.eduresearchgate.net |
| Benzodiazepine derivative (7b) | DPPH radical scavenging | 79.95 | najah.eduresearchgate.net |
| Trolox (Reference) | DPPH radical scavenging | 7.72 | najah.eduresearchgate.net |
| Benzodioxole-Pyrazole Hybrids (11, 17, 26) | Antioxidant assays | Significant activity reported | chemicalbook.com |
Structure Activity Relationship Sar and Computational Studies of N Cyclopentylbenzo D 1 2 Dioxol 5 Amine Derivatives
Elucidation of Specific Structural Features Critical for Observed Biological Activities
The biological activity of benzodioxole derivatives is highly dependent on their molecular architecture. SAR studies on related compounds reveal that three primary regions of the molecule are critical for modulating its interaction with biological targets: the benzodioxole ring, the amine group, and the N-substituent.
The Benzodioxole Moiety: The 1,3-benzodioxole (B145889) ring system is a common scaffold in many biologically active compounds. Its structural integrity is often essential for activity. Studies on other benzodioxole-containing molecules, such as certain antimitotic agents, have shown that an intact dioxole ring is a requirement for maximum activity. Modifications to this ring, such as opening it or altering its electronic properties through substitution, can lead to a significant loss of potency.
The Amine Group: The amine at the 5-position is a key site for interaction, often forming hydrogen bonds or ionic interactions with receptor sites. Its basicity and accessibility are crucial. The position of the amine on the aromatic ring is also a determining factor; shifting it to other positions on the benzodioxole core would likely alter the molecule's binding geometry and affinity for its target.
The N-Cyclopentyl Group: The substituent attached to the amine nitrogen plays a pivotal role in defining the compound's selectivity and potency. The cyclopentyl group is a bulky, lipophilic moiety that can influence several properties:
Receptor Fit: The size and shape of the N-cycloalkyl group can determine how well the molecule fits into the binding pocket of a target receptor. In studies of other N-substituted amines, increasing the size and lipophilicity of the N-substituent has been shown to improve binding affinity up to an optimal point.
Conformational Rigidity: Compared to a linear alkyl chain, a cyclic substituent like cyclopentyl restricts the conformational freedom of the N-substituent, which can be advantageous for binding by reducing the entropic penalty upon receptor interaction.
SAR studies on analogous N-monoalkyl substituted compounds have shown that derivatives with cyclopropylmethyl or butyl groups can display exceptionally high affinity for certain transporters, suggesting that a moderately sized, lipophilic N-substituent is beneficial for activity chemicalbook.com.
| Structural Feature | General Importance for Biological Activity | Inferred Role in n-Cyclopentylbenzo[d] researchgate.netresearchgate.netdioxol-5-amine |
| Benzodioxole Ring | Essential scaffold for binding; electronic properties influence interactions. | Provides the core structure for target recognition. The oxygen atoms may act as hydrogen bond acceptors. |
| Amine at C5-position | Key interaction point (H-bonding, ionic); position is critical for geometry. | Likely forms a crucial hydrogen bond or salt bridge within the receptor's active site. |
| N-Cyclopentyl Group | Modulates potency and selectivity; influences lipophilicity and receptor fit. | Enhances binding through hydrophobic interactions and provides a favorable conformation for receptor fit. |
Molecular Modeling and Docking Simulations for Compound-Target Interaction Analysis
Molecular modeling and docking simulations are powerful computational tools used to visualize and analyze how a ligand, such as n-Cyclopentylbenzo[d] researchgate.netresearchgate.netdioxol-5-amine, might bind to its biological target at an atomic level. These methods predict the preferred orientation of the compound within a binding site and estimate the strength of the interaction.
Docking studies performed on various benzodioxole derivatives consistently highlight the importance of specific intermolecular forces in stabilizing the ligand-receptor complex researchgate.netnajah.edu. For n-Cyclopentylbenzo[d] researchgate.netresearchgate.netdioxol-5-amine, a hypothetical binding model would likely involve a combination of interactions:
Hydrogen Bonding: The secondary amine is a prime candidate for acting as a hydrogen bond donor to an acceptor residue (e.g., Aspartate, Glutamate, or a backbone carbonyl oxygen) in the active site. The ether-like oxygens of the dioxole ring could also potentially act as weak hydrogen bond acceptors.
Hydrophobic Interactions: The cyclopentyl group and the benzene (B151609) ring of the benzodioxole moiety are expected to form significant hydrophobic or van der Waals interactions with nonpolar amino acid residues like Leucine, Isoleucine, Valine, and Phenylalanine within the binding pocket. These interactions are often a primary driver of binding affinity for lipophilic ligands nih.gov.
Pi-Stacking: The aromatic benzodioxole ring could engage in π-π stacking or π-cation interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan in the target protein, further anchoring the ligand in place.
Docking simulations of related benzodioxole compounds into enzyme active sites have identified specific amino acids that form key interactions. For instance, in one study, hydrogen bonds were predicted with residues like Phenylalanine, Leucine, Aspartate, and Lysine researchgate.net.
| Type of Interaction | Potential Molecular Origin | Example Interacting Amino Acid Residues |
| Hydrogen Bond (Donor) | Secondary Amine (-NH-) | Aspartate, Glutamate, Serine |
| Hydrogen Bond (Acceptor) | Dioxole Oxygens (-O-) | Lysine, Arginine |
| Hydrophobic Interactions | Cyclopentyl Ring, Benzene Ring | Leucine, Valine, Isoleucine, Alanine |
| π-π Stacking | Aromatic Benzodioxole Core | Phenylalanine, Tyrosine, Tryptophan |
The three-dimensional shape (conformation) of a ligand is crucial for its biological activity. Conformational analysis investigates the different spatial arrangements of a molecule's atoms and their corresponding energy levels. A ligand must adopt a specific, low-energy conformation to fit optimally into its receptor's binding site researchgate.net.
Computational methods can calculate the energy of thousands of possible conformations to identify the most stable ones (global and local minima on the potential energy surface). During docking, the ligand's flexibility is often taken into account to find the "bioactive conformation"—the shape it adopts when bound to the target. The stability of the final ligand-receptor complex is evaluated by a scoring function, which estimates the binding free energy. A more negative binding energy suggests a more stable and favorable interaction. The flexibility of the receptor itself, particularly residues in the binding pocket, can also be modeled to understand how the target adapts to accommodate the ligand nih.govtandfonline.com.
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling and Lead Optimization
QSAR is a computational technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By building a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, saving time and resources in the drug discovery process nih.gov.
To perform a QSAR analysis on a series of n-Cyclopentylbenzo[d] researchgate.netresearchgate.netdioxol-5-amine derivatives, one would first synthesize a library of related compounds with variations in specific positions (e.g., different N-substituents, substitutions on the aromatic ring). The biological activity of each compound would be measured experimentally.
Next, a wide range of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecule's structure and properties:
Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, shape indices.
Hydrophobic Descriptors: LogP (partition coefficient), molar refractivity.
Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build an equation that correlates a combination of these descriptors with the observed biological activity. A successful QSAR model can identify which properties are most important for activity, thereby guiding the design of more potent molecules for the next round of synthesis.
Computational Chemistry Approaches for Understanding Electronic Properties and Reactivity of the N-Cyclopentylbenzodioxole Amine System
Computational chemistry methods, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule, which govern its reactivity and intermolecular interactions nih.govresearchgate.net.
For the N-Cyclopentylbenzodioxole amine system, these calculations can reveal:
Distribution of Electron Density: A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron-rich and electron-poor regions of the molecule. For this system, the oxygen atoms of the dioxole ring and the nitrogen atom would be expected to be electron-rich (negative potential), making them sites for electrophilic attack or hydrogen bonding. The amine hydrogen would be electron-poor (positive potential).
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity researchgate.net.
Atomic Charges: Calculations can determine the partial charge on each atom, providing insight into its polarity and its likelihood of participating in electrostatic interactions.
Bonding Analysis: Natural Bond Orbital (NBO) analysis can be used to study charge delocalization and hyperconjugative interactions within the molecule, explaining its stability and the nature of its chemical bonds nih.gov.
These computational insights provide a fundamental understanding of the molecule's chemical behavior, complementing the SAR and docking studies to build a comprehensive picture of its potential as a bioactive compound.
Future Research Directions and Academic Potential of N Cyclopentylbenzo D 1 2 Dioxol 5 Amine and Its Analogs
Design and Synthesis of Novel N-Substituted Benzodioxole Amine Derivatives with Modified Cycloalkyl Groups or Additional Substituents
The academic potential of n-Cyclopentylbenzo[d] arabjchem.orgacs.orgdioxol-5-amine can be systematically explored through the design and synthesis of novel analogs. Future synthetic efforts should focus on two primary areas: modification of the N-substituent and substitution on the benzodioxole ring.
Modification of the N-Cycloalkyl Group: The cyclopentyl group can be systematically altered to probe structure-activity relationships (SAR). This includes varying the ring size (cyclobutyl, cyclohexyl, etc.), introducing heteroatoms (e.g., tetrahydrofuranyl, piperidinyl), and adding functional groups (e.g., hydroxyl, amino, keto groups) to the cycloalkyl ring. Synthetic strategies to achieve this could involve reductive amination of benzo[d] arabjchem.orgacs.orgdioxol-5-amine with various cyclic ketones or aldehydes. The synthesis of polyhydroxylated cyclopentane amino acid derivatives from carbohydrate precursors showcases advanced methods for creating highly functionalized cyclic structures that could be incorporated. nih.gov
Substitution on the Benzodioxole Ring: The aromatic core provides multiple sites for substitution to modulate the electronic and steric properties of the molecule. Halogenation, nitration, or Friedel-Crafts reactions can introduce substituents at positions 4, 6, or 7. For instance, the synthesis of N-(5-Chloro-1,3-benzodioxol-4-yl) derivatives has been shown to produce highly selective kinase inhibitors. nih.gov
Modification of the Amine Linker: The secondary amine can be converted to an amide, sulfonamide, or urea to explore different interactions with biological targets. Amide coupling, for example, is a well-established method. The synthesis of N-(benzo[d] arabjchem.orgacs.orgdioxol-5-yl)-2-(one-benzylthio) acetamide compounds provides a template for generating N-acyl derivatives. nih.govfrontiersin.org Similarly, condensing (6-nitro-benzo[l,3]dioxole-5-il) acetic acid with amino acids has been used to create amino-acyl derivatives. researchgate.net
A summary of potential synthetic modifications is presented below.
Table 1: Proposed Synthetic Modifications for Analog Development| Modification Area | Specific Change | Potential Synthetic Route |
|---|---|---|
| N-Cycloalkyl Group | Varying Ring Size (e.g., Cyclobutyl, Cyclohexyl) | Reductive Amination |
| Introduction of Heteroatoms (e.g., Tetrahydrofuranyl) | Reductive Amination with Heterocyclic Ketones | |
| Addition of Substituents (e.g., Hydroxyl) | Synthesis of Substituted Cycloalkanones | |
| Benzodioxole Ring | Halogenation (Cl, Br, F) | Electrophilic Aromatic Substitution |
| Nitration | Nitration followed by Reduction | |
| Alkylation/Acylation | Friedel-Crafts Reactions | |
| Amine Linker | Amide Formation | Acylation with Acid Chlorides or Carboxylic Acids (DCC/EDC coupling) |
| Sulfonamide Formation | Reaction with Sulfonyl Chlorides | |
| Urea/Thiourea (B124793) Formation | Reaction with Isocyanates/Isothiocyanates |
Advanced Mechanistic Studies to Fully Characterize Biological Pathways and Targets
The benzodioxole moiety is present in compounds that interact with a wide array of biological targets. Advanced mechanistic studies are crucial to identify the specific pathways modulated by n-Cyclopentylbenzo[d] arabjchem.orgacs.orgdioxol-5-amine and its derivatives.
Initial research indicates that benzodioxole-containing molecules can act on several target classes:
Ion Channels: Certain 1,3-benzodioxole (B145889) derivatives have been identified as potent and selective antagonists of P2X4 and P2X7 receptors, which are ATP-gated ion channels implicated in pain and inflammation. nih.gov
Enzymes:
Kinases: Substituted anilinoquinazolines bearing a benzodioxole group have been developed as dual-specific c-Src/Abl kinase inhibitors for oncology applications. nih.gov
Cyclooxygenases (COX): Some benzodioxole derivatives have been evaluated as COX-1 and COX-2 inhibitors, suggesting a potential role in anti-inflammatory therapies. nih.gov
Thioredoxin Reductase (TrxR): Conjugates of 1,3-benzodioxole with arsenicals have been shown to inhibit the thioredoxin system, inducing oxidative stress in cancer cells. mdpi.com
Structural Proteins: The benzodioxole moiety is a component of noscapine analogues that function as microtubule-targeting agents by inhibiting tubulin polymerization. nih.gov Other studies have also examined the interaction between 6-benzyl-1,3-benzodioxole derivatives and tubulin. nih.gov
Plant-Specific Receptors: In a non-therapeutic context, N-substituted benzodioxole derivatives have been discovered as potent auxin receptor agonists, highlighting their potential use in agricultural science. nih.govfrontiersin.org
Future research should employ a combination of in silico modeling, proteomics, and molecular biology techniques to pinpoint the direct binding partners and downstream signaling effects of novel analogs.
Table 2: Potential Biological Targets for Benzodioxole Derivatives
| Target Class | Specific Target Example | Potential Biological Effect |
|---|---|---|
| Ion Channels | P2X4/P2X7 Receptors | Modulation of Neuropathic Pain and Inflammation nih.gov |
| Enzymes | c-Src/Abl Kinase | Anticancer Activity nih.gov |
| COX-1/COX-2 | Anti-inflammatory and Analgesic Effects nih.gov | |
| Thioredoxin Reductase | Induction of Oxidative Stress mdpi.com | |
| Structural Proteins | Tubulin | Inhibition of Cell Division, Anticancer Activity nih.govnih.gov |
| Plant Receptors | Auxin Receptors | Plant Growth Regulation nih.govfrontiersin.org |
Development of Targeted Bioassays for High-Throughput Screening and Lead Discovery
To efficiently screen libraries of newly synthesized n-Cyclopentylbenzo[d] arabjchem.orgacs.orgdioxol-5-amine analogs, the development of robust, targeted bioassays suitable for high-throughput screening (HTS) is essential. chemdiv.comox.ac.uknih.gov HTS allows for the rapid testing of thousands of compounds to identify "hits" with desired biological activity. ox.ac.ukresearchgate.net
Based on the potential targets identified, specific HTS assays can be designed:
For Ion Channel Targets (e.g., P2X4/P2X7): A Ca2+ influx assay using fluorescent dyes (like Fura-2 AM) in cell lines engineered to express the target receptors can be automated for HTS. nih.gov This provides a direct measure of receptor antagonism or agonism.
For Enzyme Targets (e.g., Kinases, COX): Biochemical assays measuring enzyme activity are readily adaptable to HTS formats. This can involve fluorescence, luminescence, or absorbance-based readouts to quantify the inhibition of the target enzyme by the test compounds.
For Tubulin Polymerization: Cell-free turbidity assays can measure the extent of tubulin polymerization in vitro. Cell-based HTS assays can use high-content imaging to visualize the effects on the microtubule network and cell cycle progression.
For Cytotoxicity/Antiproliferative Activity: Cell viability assays, such as the MTS assay, are standard HTS methods to identify compounds with general anticancer effects. nih.govresearchgate.net
The development of this screening cascade—from primary HTS to secondary validation and mechanistic assays—will be critical for efficiently identifying lead compounds from the synthesized libraries.
Exploration of New Therapeutic Areas and Academic Applications Based on Evolving SAR Data
As structure-activity relationship (SAR) data from newly synthesized analogs become available, research can branch into novel therapeutic areas and academic applications. The diverse bioactivity of the benzodioxole scaffold suggests a broad potential.
Oncology: Given the established anticancer activity of derivatives that inhibit kinases, the thioredoxin system, or tubulin polymerization, oncology remains a primary area of interest. nih.govnih.govmdpi.comnih.gov Evolving SAR can guide the design of analogs with improved potency and selectivity against specific cancer types.
Neuroscience and Inflammation: The activity of benzodioxole derivatives as P2X receptor antagonists points toward applications in treating chronic pain, neuroinflammatory conditions, and other neurological disorders. nih.gov The COX-inhibitory potential also supports research into new anti-inflammatory and analgesic agents. nih.gov
Infectious Diseases: While less explored for this specific scaffold, the broader class of benzodioxole-containing heterocyclic compounds has been associated with antimicrobial and antiviral properties, warranting exploratory screening. arabjchem.org
Agricultural Science: The discovery of benzodioxole derivatives as auxin receptor agonists opens a significant avenue for academic and commercial research in plant biology and the development of new plant growth regulators. nih.govfrontiersin.org
The systematic generation of SAR data will be the key driver for validating these potential applications and uncovering new ones.
Investigation into the Pharmacological Profiles of Metabolites
A crucial area of academic research involves understanding the metabolic fate of n-Cyclopentylbenzo[d] arabjchem.orgacs.orgdioxol-5-amine and its analogs. The 1,3-benzodioxole (methylenedioxyphenyl) ring is a well-known substrate for cytochrome P450 (CYP450) enzymes.
Metabolism can proceed via several pathways:
Cleavage of the Dioxole Ring: The most characteristic metabolic pathway for this moiety is the CYP450-mediated cleavage of the methylenedioxy bridge to form a catechol metabolite. This transformation can significantly alter the compound's pharmacological profile, receptor affinity, and potential for drug-drug interactions.
Hydroxylation: The cyclopentyl ring and the aromatic ring are potential sites for hydroxylation, leading to more polar metabolites.
N-Dealkylation: While the parent compound is a secondary amine, further metabolism could, in theory, involve the removal of the cyclopentyl group, though this is less common than ring cleavage or hydroxylation.
The metabolism of related compounds like Butylone involves demethylenation (ring cleavage) followed by O-methylation, as well as N-dealkylation and ketone reduction. wikipedia.org Furthermore, the 1,3-benzodioxole moiety itself is known to be a mechanism-based inhibitor of CYP450 enzymes, which can lead to significant drug-drug interactions. mdpi.com
Future academic research should focus on:
Synthesizing the predicted primary metabolites (e.g., the catechol derivative).
Evaluating the biological activity of these metabolites in the targeted bioassays described in section 5.3.
Determining whether the metabolites contribute to the parent compound's efficacy, possess their own unique activity, or are inactive detoxification products.
This line of inquiry is vital for a complete academic understanding of the compound's pharmacology and for predicting its behavior in more complex biological systems, avoiding any direct clinical extrapolation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
